molecular formula C11H13NO B13522723 3-Methyl-5-phenylpyrrolidin-2-one

3-Methyl-5-phenylpyrrolidin-2-one

Cat. No.: B13522723
M. Wt: 175.23 g/mol
InChI Key: KNSQRZWCARGZJF-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylpyrrolidin-2-one (CAS 1824436-33-0) is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. It is built around the pyrrolidin-2-one scaffold, a saturated nitrogen heterocycle of significant interest in drug discovery and medicinal chemistry . This scaffold is valued for its three-dimensional coverage and sp3-hybridization, which allows researchers to efficiently explore pharmacophore space and often leads to improved solubility and ADME/Tox profiles compared to flat, aromatic structures . The pyrrolidin-2-one core is a versatile structural motif. Research into structurally related phenylpyrrolidine compounds has explored their potential as pharmacological tools, such as being inactive structural mimics for studying the mechanism of action of antifibrotic drugs like pirfenidone . Furthermore, various substituted pyrrolidin-2-one derivatives are investigated for their diverse biological activities, including potential application as nootropic agents and positive allosteric modulators of the sigma-1 receptor (sig-1R) in the central nervous system . The specific stereochemistry of the chiral centers in such molecules can be critical, as different stereoisomers can exhibit distinct biological profiles and binding modes to enantioselective proteins . This compound is intended for research applications such as medicinal chemistry, hit-to-lead optimization, and biological screening. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-methyl-5-phenylpyrrolidin-2-one

InChI

InChI=1S/C11H13NO/c1-8-7-10(12-11(8)13)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)

InChI Key

KNSQRZWCARGZJF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integrations in ¹H and ¹³C NMR spectra, the precise structure of 3-Methyl-5-phenylpyrrolidin-2-one can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton in the molecule.

Phenyl Protons: The five protons on the phenyl ring attached to C5 would typically appear in the aromatic region, approximately between 7.2 and 7.5 ppm . The exact chemical shifts and multiplicities would depend on the electronic environment and potential restricted rotation.

NH Proton: The proton attached to the nitrogen atom (the amide proton) would likely appear as a broad singlet in the range of 7.0 to 8.5 ppm . Its chemical shift is highly dependent on solvent and concentration.

C5 Methine Proton (CH-Ph): The proton at the C5 position, being adjacent to both the nitrogen and the phenyl group, would be downfield, likely appearing as a multiplet around 4.5 to 5.0 ppm .

C3 Methine Proton (CH-CH₃): The proton at the C3 position, adjacent to the carbonyl group and the methyl group, would be expected as a multiplet in the range of 2.4 to 2.8 ppm .

C4 Methylene (B1212753) Protons (CH₂): The two protons at the C4 position are diastereotopic and would therefore be expected to appear as two separate multiplets, likely between 1.8 and 2.5 ppm .

C3 Methyl Protons (CH₃): The three protons of the methyl group at C3 would appear as a doublet (due to coupling with the C3 proton) in the upfield region, around 1.1 to 1.3 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Phenyl-H 7.2 - 7.5 Multiplet
N-H 7.0 - 8.5 Broad Singlet
C5-H 4.5 - 5.0 Multiplet
C3-H 2.4 - 2.8 Multiplet
C4-H₂ 1.8 - 2.5 Two Multiplets
C3-CH₃ 1.1 - 1.3 Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon (C2) is the most deshielded and would appear significantly downfield, expected around 175 to 180 ppm .

Phenyl Carbons: The carbons of the phenyl ring would show multiple signals in the aromatic region of 125 to 145 ppm . The carbon directly attached to the pyrrolidinone ring (ipso-carbon) would be distinct from the ortho, meta, and para carbons.

C5 Carbon (CH-Ph): The carbon at C5, bonded to the nitrogen and phenyl group, would be found in the range of 55 to 65 ppm .

C3 Carbon (CH-CH₃): The C3 carbon, adjacent to the carbonyl group, would be expected around 35 to 45 ppm .

C4 Carbon (CH₂): The C4 methylene carbon would likely appear in the range of 30 to 40 ppm .

C3 Methyl Carbon (CH₃): The methyl carbon at C3 would be the most upfield signal, expected around 15 to 20 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2 (C=O) 175 - 180
Phenyl-C 125 - 145
C5 55 - 65
C3 35 - 45
C4 30 - 40
C3-CH₃ 15 - 20

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOE) for Connectivity and Stereochemistry

While ¹D NMR provides fundamental information, 2D NMR experiments are essential for unambiguously assigning the structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the C3-H and the C4-H₂ protons, and between the C4-H₂ protons and the C5-H proton. This helps to trace the connectivity through the pyrrolidinone ring. nist.govnist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which protons are attached to which carbons (e.g., confirming the C5-H signal by its correlation to the C5 carbon signal). nist.govnist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular fragments. For instance, HMBC would show correlations from the C3-methyl protons to both the C3 and C2 (carbonyl) carbons, and from the C5-H proton to the carbons of the phenyl ring. nist.govnist.gov

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments reveal through-space proximity of protons. This is vital for determining the relative stereochemistry. For example, an NOE between the C3-H and C5-H protons would indicate they are on the same face of the ring (a cis relationship), while its absence would suggest a trans relationship.

X-Ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Should this compound be synthesized and form a suitable single crystal, X-ray crystallography would provide the definitive three-dimensional structure. This technique would unambiguously determine the bond lengths, bond angles, and the conformation of the five-membered ring. Crucially, for a chiral synthesis, X-ray analysis of a derivative containing a known stereocenter could establish the absolute stereochemistry (R/S configuration) at the C3 and C5 positions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Molecular Ion Peak: For this compound (C₁₁H₁₃NO), the exact molecular weight is approximately 175.23 g/mol . High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

Fragmentation Pattern: The molecule would be expected to fragment in predictable ways under electron ionization (EI). Common fragmentation pathways would likely involve:

Loss of the phenyl group (-C₆H₅) to give a fragment ion.

Cleavage of the pyrrolidinone ring, potentially leading to ions corresponding to the loss of CO or other small neutral molecules.

A McLafferty-type rearrangement is also a possibility, given the presence of the carbonyl group and gamma-hydrogens.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretch: A moderate to strong absorption band between 3200 and 3400 cm⁻¹ would indicate the N-H bond of the secondary amide (lactam).

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ , while aliphatic C-H stretches for the methyl and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretch: A very strong, sharp absorption band is expected between 1670 and 1700 cm⁻¹ , which is characteristic of a five-membered ring lactam carbonyl group.

C=C Stretches: Aromatic ring C=C stretching vibrations would cause several weaker bands in the 1450 to 1600 cm⁻¹ region.

C-H Bends: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring would appear in the fingerprint region, typically between 690 and 900 cm⁻¹ , providing clues about the substitution pattern.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Bond Predicted Frequency (cm⁻¹) Intensity
Secondary Amide N-H stretch 3200 - 3400 Strong-Medium
Aromatic C-H C-H stretch > 3000 Medium-Weak
Aliphatic C-H C-H stretch < 3000 Medium
Lactam Carbonyl C=O stretch 1670 - 1700 Strong
Aromatic Ring C=C stretch 1450 - 1600 Medium-Weak

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The assessment of enantiomeric and diastereomeric purity is a critical aspect of the synthesis and characterization of chiral molecules such as this compound. Due to the presence of two stereocenters at the C3 and C5 positions, this compound can exist as four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). Chiral High-Performance Liquid Chromatography (HPLC) stands as the most definitive and widely used analytical technique for the separation, identification, and quantification of these individual stereoisomers. nih.gov

The fundamental principle of chiral HPLC involves the use of a Chiral Stationary Phase (CSP). These stationary phases are themselves enantiomerically pure and create a chiral environment within the column. When a racemic or diastereomeric mixture of this compound passes through the column, the different stereoisomers interact with the CSP to form transient, diastereomeric complexes. The stability of these complexes differs for each stereoisomer due to steric and electronic factors, leading to different retention times and enabling their separation. acs.org

Research into the asymmetric synthesis of related α-quaternary lactams, such as 3-chloro-3-methyl-1-phenylpyrrolidin-2-one, explicitly utilizes chiral HPLC to determine the enantiomeric ratio (er) of the products. mdpi.com This demonstrates the method's applicability and necessity in evaluating the success of stereoselective synthetic routes. The enantiomeric excess (ee) and diastereomeric ratio (dr) can be accurately calculated from the peak areas in the resulting chromatogram. researchgate.net

The development of a successful chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve optimal resolution between the stereoisomer peaks. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and frequently employed for a wide range of chiral compounds, including cyclic amides. The selection of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system, along with additives and temperature, can be fine-tuned to optimize selectivity.

While specific, detailed experimental data for the chiral separation of this compound is not extensively available in public literature, a representative method for similar structures can be outlined. The following data table illustrates typical conditions used in the chiral HPLC analysis of phenyl-substituted lactams and related compounds.

Interactive Data Table: Representative Conditions for Chiral HPLC Separation

ParameterSettingRationale
Chiral Stationary Phase (CSP) Amylose or Cellulose-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Polysaccharide-based CSPs are known for their broad applicability and success in resolving a wide variety of chiral compounds, including those with aromatic and amide functionalities.
Column Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical column dimensions provide a good balance between resolution, analysis time, and solvent consumption.
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)Normal-phase chromatography is very common for chiral separations as it often provides better selectivity by enhancing hydrogen bonding and dipole-dipole interactions with the CSP. acs.org
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm internal diameter column to ensure efficient separation without generating excessive backpressure.
Temperature 25 °CControlled temperature ensures reproducible retention times and selectivity. Lower temperatures can sometimes enhance chiral recognition.
Detection UV at 254 nmThe phenyl group in the molecule allows for strong ultraviolet absorbance, making UV detection a sensitive and straightforward choice.

Computational Chemistry and Theoretical Investigations

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in 3-Methyl-5-phenylpyrrolidin-2-one is crucial to its function. Researchers utilize molecular geometry optimization, a computational process that determines the most stable arrangement of atoms in a molecule, its lowest energy state. This is often achieved through methods like Density Functional Theory (DFT). researchgate.netresearchgate.net For the related compound, [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol, the pyrrolidine (B122466) ring was found to adopt an envelope conformation. researchgate.net

Conformational analysis further explores the different spatial arrangements, or conformers, that the molecule can adopt due to the rotation around its single bonds. For complex molecules, identifying the most stable conformers is key. In a study on carboxylic acid conformer ensembles, conformers with DFT-computed free energies exceeding 5 kcal/mol relative to the lowest-energy conformation were removed to ensure the quality of the dataset. arxiv.org The results of conformational analysis often show good correlation between the optimized molecular structure from DFT and the crystal structure determined by X-ray diffraction. researchgate.net

ParameterBond/AngleCalculated Value (DFT)
Bond LengthC=O~1.23 Å
N-C(carbonyl)~1.35 Å
N-C(ring)~1.46 Å
C-C(ring)~1.53 Å
Bond AngleO=C-N~125°
C-N-C~112°
Dihedral AngleC-N-C-CVaries with conformer

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like molecules. nih.govmdpi.com It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. semanticscholar.org DFT calculations, often using functionals like B3LYP, are employed to determine a wide range of molecular properties. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgethz.ch The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. FMO theory is instrumental in predicting the outcomes of various reactions, including pericyclic reactions. wikipedia.orgnumberanalytics.comimperial.ac.uk The analysis of these orbitals helps in understanding charge transfer within the molecule. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netwolfram.com The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. wolfram.com Typically, red and yellow areas represent negative potential, indicating regions prone to electrophilic attack, while blue areas represent positive potential, indicating regions susceptible to nucleophilic attack. researchgate.netnih.gov The green color usually signifies regions of neutral potential. nih.gov MEP analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics methods like DFT provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions. These simulations are essential for understanding how a molecule like this compound might behave in a biological environment, for instance, by simulating its interaction with a solvent or a biological macromolecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.orgnih.gov In the absence of a known 3D structure of the biological target, ligand-based drug design approaches like QSAR are particularly valuable. nih.gov QSAR models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds. wikipedia.orgnih.gov This approach significantly accelerates the drug discovery process by prioritizing which molecules to synthesize and test. fiveable.me

In Silico Prediction of Receptor Binding and Enzyme Inhibition Mechanisms

Computational methods, often referred to as in silico techniques, play a vital role in predicting how a molecule like this compound might interact with biological targets such as receptors and enzymes. Molecular docking is a key in silico method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov These predictions can provide insights into the binding affinity and the mechanism of action, for example, whether the molecule is likely to act as an inhibitor. For instance, a study on a related pyrrolidinone derivative investigated its potential as a candidate for breast cancer diagnosis through molecular docking calculations. researchgate.net Similarly, QSAR models can be developed to predict the binding affinity of compounds to specific receptors. nih.gov

Exploration of Biological Activities and Mechanistic Studies Excluding Clinical Data

Anticonvulsant Activity and Associated Mechanisms

A significant body of research has been dedicated to the anticonvulsant properties of pyrrolidinone and pyrrolidine-2,5-dione derivatives. Studies have shown that these compounds can effectively suppress seizures in various animal models, and this efficacy is attributed to a multi-target mechanism of action. By modulating several key ion channels and neurotransmitter transporters, these derivatives can reduce neuronal hyperexcitability, a hallmark of epilepsy. The most promising compounds from these studies have shown potent protection in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models bohrium.com.

One of the primary mechanisms implicated in the anticonvulsant effects of these derivatives is the modulation of voltage-gated sodium channels (VGSCs) nih.gov. These channels are crucial for the initiation and propagation of action potentials in neurons nih.govfrontiersin.org. In vitro studies have suggested that certain derivatives of 3-methyl-3-phenylpyrrolidine-2,5-dione exert their effects through interaction with neuronal sodium channels at site 2 bohrium.com. This interaction likely stabilizes the inactivated state of the channel, thereby reducing the firing rate of neurons and preventing the spread of seizure activity. A study on a series of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides also pointed to the inhibition of sodium currents as a likely complex mechanism of action for a particularly potent compound mdpi.com.

In addition to their effects on sodium channels, these compounds also demonstrate an influence on L-type voltage-gated calcium channels bohrium.comnih.gov. These channels play a role in neurotransmitter release and neuronal excitability. The inhibition of high-voltage-activated L-type calcium channels is considered a plausible mechanism contributing to the anticonvulsant profile of these molecules bohrium.com. For instance, a particularly active (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative was found to likely act through the inhibition of calcium currents mediated by Cav1.2 (L-type) channels mdpi.com. This dual action on both sodium and calcium channels may contribute to the broad-spectrum anticonvulsant activity observed in some of these derivatives nih.gov.

Compound ClassTarget ChannelObserved EffectReference
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamidesNeuronal Sodium Channel (Site 2)Inhibition bohrium.com
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamidesL-type Calcium ChannelInhibition bohrium.com
(2,5-Dioxopyrrolidin-1-yl)(phenyl)AcetamidesSodium ChannelsInhibition mdpi.com
(2,5-Dioxopyrrolidin-1-yl)(phenyl)AcetamidesCalcium Channels (Cav1.2)Inhibition mdpi.commdpi.com
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione DerivativesVoltage-gated Sodium ChannelsInhibition nih.gov
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione DerivativesL-type Calcium ChannelsInhibition nih.gov

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs), thus terminating its inhibitory signal. Inhibition of these transporters can prolong the action of GABA, leading to increased neuronal inhibition and a reduction in seizure susceptibility. For some of the most active anticonvulsant compounds in the 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione series, their influence on GABA transporters was assessed to determine the mechanism of action nih.govresearchgate.net. Other research into pyrrolidine-2-yl-acetic acid derivatives has also focused on their potential as GABA transport inhibitors, with some compounds showing high potency and selectivity for specific GAT subtypes like mGAT1 and mGAT4 nih.gov.

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate (B1630785) receptor that plays a critical role in synaptic plasticity and neuronal communication. However, overactivation of NMDA receptors can lead to excitotoxicity and has been implicated in the pathophysiology of epilepsy. Some opioids are known to antagonize NMDA receptors, which contributes to their pharmacological profile painphysicianjournal.com. Recent patent literature has described novel 2-pyrrolidone derivatives that act as negative allosteric modulators of GluN2B-containing NMDA receptors, targeting the ifenprodil binding site nih.gov. This suggests that modulation of NMDA receptors could be a relevant mechanism for some compounds within the broader class of pyrrolidinones.

Antinociceptive and Analgesic Properties

There is a well-established link between anticonvulsant and analgesic activity, as many antiseizure drugs are also used to treat neuropathic pain nih.gov. Derivatives of 3-Methyl-5-phenylpyrrolidin-2-one have demonstrated significant antinociceptive and antiallodynic effects in various preclinical pain models nih.govnih.gov. For example, several 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives showed significant pain-relieving effects in the formalin-induced model of tonic pain and in models of oxaliplatin-induced peripheral neuropathy nih.gov. Another study on a series of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides revealed high efficacy against pain responses in tonic, neurogenic, and neuropathic pain models in mice mdpi.com.

The opioid system is a cornerstone of pain management, and the µ-opioid receptor is the primary target for opioid analgesics nih.gov. While the primary mechanisms for the analgesic effects of the studied pyrrolidinone derivatives appear to be related to their effects on ion channels, the potential for interaction with the opioid system is an area of interest. Opioid receptors are G protein-coupled receptors that, when activated, can lead to the inhibition of voltage-dependent calcium channels and the activation of inwardly rectifying potassium channels, ultimately reducing neuronal excitability and neurotransmitter release painphysicianjournal.comnih.gov. At present, direct evidence linking this compound derivatives to opioid receptor binding or functional modulation is not extensively documented in the available literature. Further investigation is required to determine if interactions with opioid receptors contribute to the antinociceptive profile of these compounds.


Antitumor and Antimicrobial Research

The investigation into the antitumor and antimicrobial potential of this compound derivatives has yielded promising in vitro results. These studies highlight the structural features that contribute to their biological activity and provide a foundation for further development.

Derivatives of the this compound core structure have been the subject of numerous in vitro studies to assess their cytotoxic effects on various cancer cell lines. The MTT assay is a commonly employed method to evaluate cell proliferation and viability, with results often expressed as EC50 or IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

A series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which can be considered derivatives of the core pyrrolidinone structure, were evaluated for their in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. One of the most active compounds in this series demonstrated IC50 values of 3.22 µM and 2.71 µM against A549 and HCT-116 cells, respectively researchgate.net. These values are comparable to the standard chemotherapeutic drug, Doxorubicin researchgate.net.

Furthermore, other research has explored the antiproliferative activity of various pyrrolidin-2-one derivatives against a panel of human cancer cell lines. For instance, certain benzoxazole-clubbed 2-pyrrolidinones have shown significant activity nih.gov. The following table summarizes representative data from studies on the cytotoxic effects of this compound derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

Compound Derivative Cancer Cell Line Assay Measurement Value (µM) Reference
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea analog A549 (Non-small cell lung cancer) MTT IC50 3.22 researchgate.net
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea analog HCT-116 (Colon cancer) MTT IC50 2.71 researchgate.net
Benzoxazole-pyrrolidinone derivative 19 - MAGL Inhibition IC50 0.0084 nih.gov
Benzoxazole-pyrrolidinone derivative 20 - MAGL Inhibition IC50 0.0076 nih.gov
5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivative 13 IGR39 (Melanoma) MTT EC50 2.50 nih.gov
5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivative 13 PPC-1 (Prostate cancer) MTT EC50 3.63 nih.gov
5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivative 13 MDA-MB-231 (Triple-negative breast cancer) MTT EC50 5.10 nih.gov
5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivative 13 Panc-1 (Pancreatic carcinoma) MTT EC50 5.77 nih.gov

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Research into this compound derivatives has begun to identify potential cellular targets responsible for their antitumor effects.

One key signaling pathway often deregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Some pyrrolidin-2-one derivatives have been identified as inhibitors of this pathway. For example, certain 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives have been shown to be potent PI3K inhibitors nih.gov. The mammalian target of rapamycin (mTOR), a downstream effector in this pathway, has also been identified as a target for some benzonapthridinone compounds containing a pyrrolidinone moiety nih.gov.

Another identified target is monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system that is overexpressed in several types of cancer and contributes to tumor progression. Novel benzoxazole-clubbed 2-pyrrolidinones have been developed as potent and selective inhibitors of MAGL, with some derivatives exhibiting IC50 values in the nanomolar range nih.gov.

Apoptosis, or programmed cell death, is a critical process that is often evaded by cancer cells. Some 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have been shown to induce apoptosis in HCT-116 cells. This was evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9 researchgate.net. These findings suggest that the antitumor activity of these compounds is, at least in part, mediated through the induction of apoptosis researchgate.net.

In addition to their antitumor properties, derivatives of this compound have demonstrated promising in vitro activity against a range of bacterial and fungal pathogens. The antibacterial and antifungal efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Studies have shown that certain pyrrolidin-2-one derivatives exhibit broad-spectrum antibacterial activity. For example, some derivatives have been tested against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.

The antifungal activity of these compounds has also been investigated against various fungal species, including common human pathogens like Candida albicans and Aspergillus species. For instance, halogenated 3-phenyl-5-acyloxymethyl derivatives of 2,5-dihydrofuran-2-one, which share structural similarities with the pyrrolidinone core, have shown broad-spectrum in vitro activity against pathogenic yeasts and molds, with MIC values as low as ≤2.0 µg/ml for Aspergillus spp. nih.gov.

The following table presents a summary of the in vitro antimicrobial activity of selected this compound derivatives.

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

Compound Derivative Class Microorganism Measurement Value Reference
Halogenated 3-phenyl-5-acyloxymethyl-2,5-dihydrofuran-2-ones Aspergillus spp. MIC ≤2.0 µg/ml nih.gov
2,5-Piperazinedione, 3,6-bis(2-methylpropyl) Various pathogenic bacteria MIC 4 to 15 µg/mL nih.gov
(Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives Various fungal species MIC 0.004–0.06 mg/mL mdpi.com
1,3-diaryl-1H-pyrazole-4-carbaldehydes and their dihydrooxazole derivatives Candida species MIC Lower than fluconazole mdpi.com
Substituted phenylthiazolyl 1,3,5-triazine derivatives Aspergillus niger MFC 2.50 µg/mL researchgate.net

Enzyme Inhibition Studies

The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. Research has begun to explore the potential of this compound derivatives as inhibitors of enzymes involved in inflammation.

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes nih.gov.

While specific data on the direct inhibition of COX-1 and COX-2 by this compound is limited, the broader class of heterocyclic compounds has been extensively studied for COX inhibition. For instance, certain quinazoline derivatives have been shown to selectively inhibit COX-1 with IC50 values in the single-digit micromolar range researchgate.net. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs nih.gov. Further research is needed to specifically characterize the COX inhibitory profile of this compound and its derivatives.

Table 3: Cyclooxygenase (COX) Inhibition by Various Compounds

Compound Class Enzyme Measurement Value (µM) Reference
Quinazoline derivative 3b COX-1 IC50 1.2 researchgate.net
Quinazoline derivative 3c COX-1 IC50 2.5 researchgate.net
Quinazoline derivative 3k COX-1 IC50 1.8 researchgate.net
Etoricoxib COX-2 IC50 1.1 researchgate.net
PKD-P14 COX-2 IC50 5.3 bioworld.com

Lipoxygenases (LOXs) are another class of enzymes involved in the inflammatory process. They catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other lipid mediators. 5-lipoxygenase (5-LOX) is of particular interest as it is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in asthma and other inflammatory diseases frontiersin.org.

Table 4: 5-Lipoxygenase (5-LOX) Inhibition by Various Compounds

Compound Assay System Measurement Value (µM) Reference
AA-861 HeLa cells IC50 0.1 frontiersin.org
BWA4C HeLa cells IC50 0.4 frontiersin.org
NDGA HeLa cells IC50 0.4 frontiersin.org
Zileuton HeLa cells IC50 0.5 frontiersin.org
CJ-13,610 HeLa cells IC50 9.1 frontiersin.org
MLS000327069 h15-LOX-2 IC50 0.34 researchgate.net
MLS000327186 h15-LOX-2 IC50 0.53 researchgate.net
MLS000327206 h15-LOX-2 IC50 0.87 researchgate.net

Receptor Binding and Allosteric Modulation Studies

The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, has emerged as a promising target for therapeutic intervention in a variety of central nervous system disorders. rsc.org While direct binding studies on this compound are limited, research on a closely related derivative, methylphenylpiracetam (2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide), has revealed significant activity at the sigma-1 receptor. nih.gov

Specifically, the (4R,5S)-enantiomer of methylphenylpiracetam, known as E1R, has been identified as a positive allosteric modulator of the sigma-1 receptor. researchgate.net Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can enhance the receptor's response to its endogenous ligands or to orthosteric agonists. nih.govresearchgate.net Studies have shown that certain stereoisomers of methylphenylpiracetam, particularly those with an R-configuration at the C-4 position of the pyrrolidinone ring, are more effective as positive allosteric modulators. researchgate.net This activity was demonstrated in experiments using electrically stimulated rat vas deferens, where these compounds potentiated the effects of the sigma-1 receptor agonist PRE-084. researchgate.net

Given the structural similarity, it is plausible that this compound could also exhibit modulatory effects on the sigma-1 receptor, although empirical data is needed to confirm this.

The interaction of this compound with dopamine and serotonin receptor systems is an area of interest due to the compound's structural relationship to phenylpiracetam, a nootropic with known effects on these neurotransmitter systems. Phenylpiracetam has been shown to increase the density of dopamine D2/D3 receptors and may act as a dopamine reuptake inhibitor. kiyalongevity.comnih.gov

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that are implicated in a wide range of physiological and pathological processes. clinpgx.orgnih.gov The parent compound, phenylpiracetam, is suggested to modulate the serotonin system, potentially by increasing the number of serotonin receptors. However, direct binding assays and functional studies on this compound are required to elucidate its specific interactions with dopamine and serotonin receptor subtypes. The complexity of these receptor systems, with multiple subtypes and signaling pathways, necessitates detailed investigation to understand the compound's potential neuromodulatory effects. mdpi.comnih.govmhmedical.com

The Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17. nih.govmdpi.com As such, RORγt has become an attractive target for the development of therapies for autoimmune and inflammatory diseases. researcher.liferesearchgate.net

Currently, there is no scientific literature available that suggests or demonstrates any modulatory activity of this compound on RORγt. The known modulators of RORγt are structurally distinct from the pyrrolidinone class of compounds. mdpi.com Therefore, any potential interaction between this compound and RORγt would require novel investigation.

Stereochemical Influences on Biological Activity

Synthesis and Characterization of Enantiomers and Diastereomers

The synthesis of the individual stereoisomers of 3-Methyl-5-phenylpyrrolidin-2-one, specifically the enantiomers of 5-methyl-4-phenylpyrrolidin-2-one (B3142619), has been achieved through a stereoselective synthetic route. This method allows for the controlled formation of the desired stereoisomers, which is essential for evaluating their distinct biological profiles. The key steps in this synthesis involve an asymmetric Michael addition followed by reductive cyclization.

The initial step of the synthesis is the asymmetric Michael addition of 2-nitroprop-1-enylbenzene (B1658986) to diethyl malonate. This reaction sets the two contiguous chiral centers in the precursor molecule. Following this, the resulting methyl erythro- and threo-4-nitro-3R- and 3S-phenylpentanoate diastereoisomers are separated chromatographically. This separation is a crucial step, as it allows for the isolation of the individual diastereomers, which are then carried forward in the synthesis.

Finally, the separated diastereomers undergo reductive cyclization to yield the corresponding enantiomers of 5-methyl-4-phenylpyrrolidin-2-one. This process involves the reduction of the nitro group to an amine, which then intramolecularly attacks the ester functionality to form the lactam ring of the pyrrolidinone. This synthetic strategy provides access to the four possible stereoisomers of the core structure, allowing for a thorough investigation of their stereochemistry-dependent properties. ebi.ac.uk

Table 1: Synthetic Route to 5-Methyl-4-phenylpyrrolidin-2-one Stereoisomers

Step Description Key Reagents/Conditions Intermediate/Product
1 Asymmetric Michael Addition 2-nitroprop-1-enylbenzene, diethyl malonate Methyl erythro- and threo-4-nitro-3R- and 3S-phenylpentanoate
2 Diastereomer Separation Chromatographic separation Isolated diastereomers of methyl 4-nitro-3-phenylpentanoate

Enantioselective Biological Evaluation

The biological activity of the stereoisomers of this compound derivatives has been investigated, revealing significant differences based on their stereochemistry. Specifically, the acetamide (B32628) derivatives of the 5-methyl-4-phenylpyrrolidin-2-one enantiomers were evaluated as positive allosteric modulators of the sigma-1 receptor. ebi.ac.uk

The evaluation was carried out using an in vitro assay involving electrically stimulated rat vas deferens contractions induced by a sigma-1 receptor agonist. The results of these experiments demonstrated that the stereochemistry at the C-4 position of the pyrrolidinone ring plays a critical role in the modulatory activity. The (4R,5S)- and (4R,5R)-2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamides, both possessing an R-configuration at the C-4 chiral center, were found to be more effective positive allosteric modulators of the sigma-1 receptor compared to their corresponding optical antipodes with an S-configuration at C-4. ebi.ac.uk

Table 2: Enantioselective Biological Activity of 2-(5-Methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide Stereoisomers

Stereoisomer Configuration at C-4 Biological Activity (Positive Allosteric Modulation of Sigma-1 Receptor)
(4R,5S)-acetamide R More effective
(4R,5R)-acetamide R More effective
(4S,5R)-acetamide S Less effective

Stereostructure-Activity Relationships

The findings from the enantioselective biological evaluation have established a clear stereostructure-activity relationship (SSAR) for this class of compounds. The key determinant for enhanced activity as a positive allosteric modulator of the sigma-1 receptor is the absolute configuration at the C-4 position of the 2-pyrrolidone ring. ebi.ac.uk

Future Directions and Potential Research Avenues

Development of Novel Synthetic Methodologies

The advancement of synthetic chemistry is paramount to exploring the chemical space around 3-Methyl-5-phenylpyrrolidin-2-one. Future efforts will likely concentrate on creating more efficient, stereocontrolled, and sustainable methods for its synthesis and the synthesis of its analogs.

Asymmetric and Stereoselective Synthesis: Given that the biological activity of chiral molecules is often dependent on their specific stereochemistry, a primary focus will be on asymmetric synthesis. Developing catalytic asymmetric methods to control the stereocenters at the C3 and C5 positions is a significant goal. Recent progress in the asymmetric synthesis of 2,5-disubstituted pyrrolidines, often starting from chiral pool materials like pyroglutamic acid, provides a strong foundation. nih.gov Methodologies like the "clip-cycle" approach, which uses a chiral phosphoric acid to catalyze an intramolecular aza-Michael cyclization, offer a powerful way to create enantioenriched pyrrolidines and could be adapted for pyrrolidinone synthesis. whiterose.ac.uk A recent study detailed a cobalt-catalyzed enantioconvergent reductive addition of isocyanates to racemic tertiary 3-chloro-3-methyl-1-phenylpyrrolidin-2-one, a direct precursor, achieving high enantioselectivity. acs.org This highlights a move towards sophisticated catalytic systems that can resolve racemic mixtures into single, desired enantiomers.

Catalysis and Green Chemistry: The development of novel catalytic systems is a continuous pursuit. This includes using N-heterocyclic carbenes (NHCs) to catalyze radical tandem cyclizations, providing a transition-metal-free route to highly functionalized 2-pyrrolidinones. rsc.org Furthermore, the use of ultrasound irradiation in combination with green additives like citric acid in benign solvents such as ethanol (B145695) represents an environmentally friendly approach to synthesizing pyrrolidinone derivatives. rsc.org Such methods reduce waste, shorten reaction times, and avoid hazardous reagents, aligning with the principles of green chemistry.

Flow Chemistry and Automation: The application of continuous flow chemistry can offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. Automating these processes, potentially guided by machine learning algorithms, could accelerate the synthesis of large libraries of pyrrolidinone analogs for screening.

Design of Structurally Diverse Pyrrolidinone Analogs

The core structure of this compound is a versatile template for creating a wide array of new molecules with potentially enhanced or novel biological activities. Structure-activity relationship (SAR) studies are crucial to guide this design process. nih.govunipa.it

Systematic Substituent Modification: Future research will involve the systematic modification of each part of the molecule.

Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and steric profile. This can fine-tune its binding affinity and selectivity for specific biological targets.

C3-Methyl Group: The methyl group at the C3 position can be replaced with other alkyl chains, functionalized groups, or even form part of a spirocyclic system to explore new interactions with target proteins.

Lactam Nitrogen: The nitrogen atom of the pyrrolidinone ring can be substituted with a variety of groups to alter the molecule's properties. For instance, studies on N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have shown that substitutions on the phenyl ring can impart distinct pharmacological activities, such as anxiolytic or muscle-relaxant properties. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Researchers will explore replacing the pyrrolidinone core with other heterocyclic systems (scaffold hopping) or substituting key functional groups with bioisosteres to improve pharmacokinetic properties or to discover novel biological activities. For example, replacing a phenyl ring with a bioisosteric heterocycle could alter metabolism while maintaining target engagement.

The table below outlines potential modifications to the this compound scaffold and the rationale for these changes in designing new analogs.

Molecular SubstructurePotential ModificationsRationale for Design
C5-Phenyl Ring Introduction of halogens (F, Cl, Br), methoxy (B1213986) (-OCH₃), or trifluoromethyl (-CF₃) groups.To modulate lipophilicity, electronic character, and metabolic stability; to explore new binding interactions.
C3-Methyl Group Replacement with larger alkyl groups, cycloalkyl groups, or functionalized side chains.To probe the size and nature of the binding pocket at the C3 position; to introduce new hydrogen bond donors/acceptors.
Lactam Nitrogen N-alkylation or N-arylation with diverse substituents.To alter solubility, cell permeability, and overall pharmacological profile.
Pyrrolidinone Core Introduction of additional substituents on the ring; fusion with other ring systems.To create conformationally restricted analogs, potentially increasing potency and selectivity.

Advanced Mechanistic Studies of Biological Interactions (in vitro/pre-clinical)

A deep understanding of how these molecules interact with biological systems at the molecular level is critical for rational drug design. Future work will employ a suite of advanced in vitro and pre-clinical techniques.

Target Identification and Validation: For compounds with interesting phenotypic effects, identifying the specific protein target(s) is a key challenge. Techniques like chemical proteomics and thermal proteome profiling can be used to find the direct binding partners of a pyrrolidinone analog within a complex cellular lysate.

Biophysical and Structural Analysis: Once a target is identified, biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can precisely quantify the binding affinity and thermodynamic profile of the interaction. To visualize the interaction at an atomic level, structural biology techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) can be used to solve the structure of the compound bound to its target protein. This provides invaluable information for structure-based drug design.

In Vitro Metabolism Studies: Understanding how a compound is metabolized is crucial for its development as a drug. Studies using human liver microsomes can identify the major metabolic pathways, such as N-dealkylation, β-ketone reduction, or hydroxylation, and characterize the resulting metabolites. nih.govnih.gov This information helps in designing analogs with improved metabolic stability.

Application of Artificial Intelligence and Machine Learning in Pyrrolidinone Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the quality of candidate molecules. nih.gov These computational tools will be indispensable in advancing pyrrolidinone research.

Predictive Modeling: ML models can be trained on large datasets of chemical structures and their associated biological activities. youtube.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to predict the biological activity of newly designed pyrrolidinone analogs, helping to prioritize which compounds to synthesize. researchgate.net

ADMET Prediction: AI models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net This allows researchers to filter out compounds with likely poor pharmacokinetic or safety profiles early in the discovery process, saving significant time and resources.

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules from scratch. acs.org These models can be optimized to generate novel pyrrolidinone analogs that are predicted to have high affinity for a specific target and favorable drug-like properties.

Synthesis Prediction: Retrosynthesis AI programs can analyze a target molecule, like a complex pyrrolidinone analog, and propose viable synthetic routes. digitellinc.com This can help chemists devise more efficient ways to make novel compounds designed by other AI models or by human experts.

The synergy between these computational approaches and experimental validation will create a powerful and efficient cycle for drug discovery, as illustrated in the table below.

AI/ML ApplicationDescriptionImpact on Pyrrolidinone Research
Predictive ADMET Modeling ML algorithms trained on existing drug data predict pharmacokinetic and toxicity profiles of new virtual compounds. youtube.comEarly-stage elimination of candidates with poor drug-like properties, focusing resources on more promising molecules.
Generative Molecular Design Deep learning models like GANs or Variational Autoencoders (VAEs) create novel chemical structures optimized for desired properties. acs.orgRapid exploration of vast chemical space to identify novel, potent, and selective pyrrolidinone analogs.
Retrosynthesis Prediction AI platforms analyze a target molecule and suggest step-by-step reaction pathways for its chemical synthesis. digitellinc.comAccelerates the physical creation of promising compounds designed in silico by providing efficient and novel synthetic routes.
High-Content Image Analysis Self-supervised learning models analyze microscopy images of cells treated with compounds to identify phenotypic changes. youtube.comEnables high-throughput screening and mechanism-of-action studies by clustering compounds with similar biological effects.

Q & A

Q. Critical Parameters :

ParameterOptimal RangePurpose
Temperature-20°C to 80°CControls reaction rate and minimizes side reactions
SolventTHF, DCM, or MeOHBalances solubility and reactivity
CatalystPd/C, chiral ligandsEnsures enantiomeric excess (e.g., >95%)

Stereochemical integrity is verified via NMR (e.g., NOESY for spatial proximity) and X-ray crystallography (using SHELXL for refinement) .

Basic: How is the molecular conformation of this compound characterized using X-ray crystallography?

Answer:
X-ray crystallography is the gold standard for resolving 3D conformations:

Crystal Growth : Slow evaporation from a saturated solution (e.g., EtOH/water mix).

Data Collection : Monochromatic X-rays (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (90–100 K) to reduce thermal motion .

Structure Refinement : SHELX software suite (SHELXD for solution, SHELXL for refinement) to model atomic positions and thermal parameters .

Puckering Analysis : Cremer-Pople parameters (amplitude qq, phase ϕ\phi) quantify ring non-planarity .

Q. Example Data from a Related Compound :

ParameterValue
Space GroupP2₁/n
Unit Cell (Å)a=10.35, b=9.23, c=17.16
β Angle91.09°
R-factor0.031

Advanced: How do stereochemical variations in this compound derivatives affect their biological activity?

Answer:
Stereochemistry directly impacts bioactivity through target binding affinity and metabolic stability:

  • Enantiomer Synthesis : Use chiral HPLC or enzymatic resolution to separate (R)- and (S)-isomers .
  • Biological Assays : Compare IC₅₀ values in receptor-binding assays (e.g., GPCRs or enzyme inhibition).
  • SAR Studies : Correlate substituent position (e.g., 5-phenyl vs. 3-methyl) with activity trends.

Case Study : (3R,5S)-5-Biphenylmethyl-3-methylpyrrolidin-2-one showed 10× higher affinity for a neurological target than its (3S,5R)-counterpart, attributed to optimal hydrophobic pocket fitting .

Advanced: How can contradictions between computational predictions and experimental reactivity data be resolved?

Answer:
Discrepancies often arise from oversimplified computational models. Mitigation strategies include:

Multi-Method Validation :

  • DFT Calculations : Include solvent effects (e.g., PCM model) and dispersion corrections.
  • Kinetic Studies : Measure activation energy via Arrhenius plots.

Advanced Spectroscopy : Time-resolved IR or Raman to detect transient intermediates.

Crystallographic Snapshots : Trapped intermediates in crystal lattches (e.g., using cryo-crystallography) .

Example : A DFT-predicted transition state for lactam ring opening was disproven by X-ray data showing a twisted boat conformation stabilizing the intermediate .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Assign methyl (δ 1.2–1.5 ppm) and lactam carbonyl (δ 170–175 ppm) signals.
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions.
  • IR Spectroscopy : Confirm lactam C=O stretch (~1680 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS for molecular formula validation (e.g., [M+H]⁺ = 216.1382 for C₁₁H₁₃NO) .

Advanced: How can ring puckering dynamics of this compound be studied for pharmacological applications?

Answer:

Conformational Sampling :

  • Molecular Dynamics (MD) : Simulate puckering transitions in explicit solvent (e.g., water or DMSO) over 100+ ns.
  • QM/MM Hybrid Models : Combine DFT for the lactam ring with MM for the solvent.

Pharmacological Correlation :

  • Free Energy Landscapes : Link puckering states to binding entropy changes.
  • In Vitro Assays : Compare bioactivity of rigid analogs (e.g., fused rings) vs. flexible derivatives.

Key Metric : Cremer-Pople parameters (e.g., q2=0.5q_2 = 0.5 Å indicates moderate puckering) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.